
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole, also known as DMH-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. It is a synthetic compound that was first developed in 2008 by a team of researchers at the University of California, San Francisco.
Mécanisme D'action
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole works by inhibiting the activity of the BMP signaling pathway. This pathway plays a crucial role in cell growth and differentiation, and its dysregulation has been implicated in the development and progression of cancer. By inhibiting this pathway, 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole can prevent the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole is its specificity for the BMP signaling pathway. This makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, one of the limitations of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole is its relatively low potency, which may limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for research on 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole. One area of interest is the development of more potent analogs of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole that could be used in cancer treatment. Another area of interest is the use of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, further research is needed to fully understand the mechanisms of action of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole and its potential applications in other areas of biomedical research.
Méthodes De Synthèse
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis method involves the use of various organic solvents and reagents, and it requires careful handling to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, pancreatic cancer, and prostate cancer. 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole works by targeting the BMP signaling pathway, which is involved in cell growth and differentiation.
Propriétés
Numéro CAS |
158999-13-4 |
|---|---|
Nom du produit |
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole |
Formule moléculaire |
C16H19ClN4O4.ClH |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
(8R)-8-(chloromethyl)-1-methyl-7,8-dihydro-6H-furo[3,2-e]indol-4-ol |
InChI |
InChI=1S/C12H12ClNO2/c1-6-5-16-12-9(15)2-8-11(10(6)12)7(3-13)4-14-8/h2,5,7,14-15H,3-4H2,1H3/t7-/m0/s1 |
Clé InChI |
UFTLTOTWMUVHSB-ZETCQYMHSA-N |
SMILES isomérique |
CC1=COC2=C(C=C3C(=C12)[C@H](CN3)CCl)O |
SMILES |
CC1=COC2=C(C=C3C(=C12)C(CN3)CCl)O |
SMILES canonique |
CC1=COC2=C(C=C3C(=C12)C(CN3)CCl)O |
Synonymes |
1,2-dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole DHM-CFI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



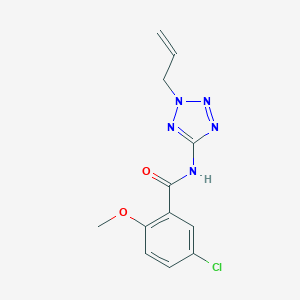
![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
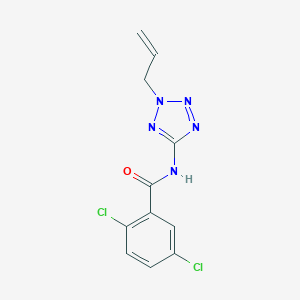
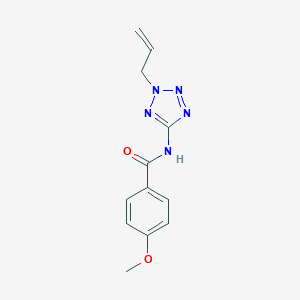
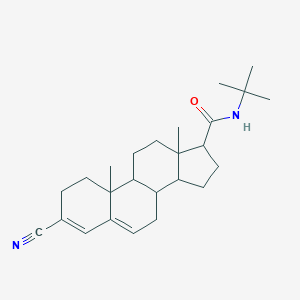
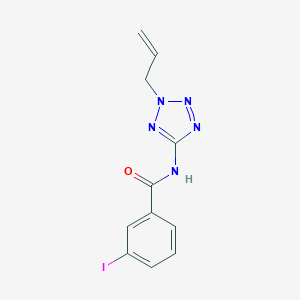

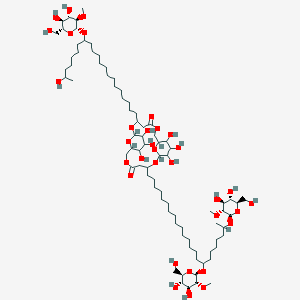


![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)